(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
Description
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Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3OS/c25-17-6-11-21(22(26)12-17)23-15-31-24(29-23)16(13-27)14-28-18-7-9-20(10-8-18)30-19-4-2-1-3-5-19/h1-12,14-15,28H/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANXNBIADSDNGX-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H16Cl2N3S. The compound features a thiazole ring linked to a phenoxy group, which is critical for its biological activity.
Biological Activity Overview
The biological activities of thiazole derivatives have been extensively studied. Key activities include:
1. Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity : Compounds structurally related to thiazoles have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Certain derivatives show promising antifungal activity against strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32 | |
| Compound B | E. coli | 64 | |
| Compound C | C. albicans | 42 |
2. Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The presence of electron-withdrawing groups like dichlorophenyl enhances the cytotoxic effects on cancer cells .
Table 2: Anticancer Activity of Thiazole Derivatives
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in preclinical settings:
Case Study 1: Antibacterial Screening
In a study evaluating various thiazole derivatives, one compound exhibited a significant reduction in bacterial growth against S. aureus, with an MIC value lower than that of standard antibiotics like ampicillin .
Case Study 2: Anticancer Efficacy
Research on a series of thiazole-based compounds revealed that they could effectively inhibit the proliferation of human breast cancer cells (T47D), suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
Anticancer Properties
Research has shown that thiazole derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results:
- In Vitro Studies :
- Mechanism of Action :
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Thiazole derivatives are known to modulate inflammatory responses:
- Cytokine Inhibition :
Applications in Drug Development
Given its biological activities, (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is being explored for several therapeutic applications:
-
Cancer Therapeutics :
- Ongoing research aims to develop this compound into a lead candidate for novel anticancer drugs.
- Its structure allows for further modifications to enhance selectivity and potency against specific cancer types.
-
Inflammatory Disorders :
- The anti-inflammatory properties open avenues for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Researchers are investigating formulations that could optimize bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
Nucleophilic Additions at the Acrylonitrile Moiety
The α,β-unsaturated nitrile undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Example Reaction:
-
Conditions : Ethanol, 60°C, 12h.
-
Outcome : Improved solubility observed in derivatives with polar adducts .
Electrophilic Substitution on the Thiazole Ring
The thiazole’s C5 position reacts with electrophiles (e.g., nitration, halogenation):
Example Reaction (Chlorination):
Hydrolysis of the Nitrile Group
The nitrile converts to a carboxylic acid under acidic or basic conditions:
Example Reaction:
Reduction of the Nitrile Group
Catalytic hydrogenation reduces the nitrile to an amine:
-
Conditions : 1 atm H₂, ethanol, 4h.
-
Applications : Amine intermediates used in peptidomimetic synthesis .
Oxidation of the Phenoxy Group
The phenoxy moiety oxidizes to a quinone under strong oxidants:
Cycloaddition Reactions
The acrylonitrile’s conjugated double bond participates in Diels-Alder reactions:
Example Reaction:
Biological Activation Pathways
While not a classical chemical reaction, enzymatic reduction of the nitrile group is critical for prodrug activation:
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the classical Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea.
Procedure :
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in anhydrous ethanol (10 mL/mmol) for 6–8 hours.
- The resulting 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is isolated by filtration (Yield: 78–85%).
Mechanistic Insight :
Vilsmeier-Haack Formylation
The 2-amino group is subsequently converted to an aldehyde via the Vilsmeier-Haack reaction.
Procedure :
- 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (5.0 equiv) in dichloroethane at 0–5°C for 2 hours, followed by warming to 25°C for 12 hours.
- Hydrolysis with ice-cold water yields 4-(2,4-dichlorophenyl)-1,3-thiazol-2-carbaldehyde (Yield: 65–72%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.69 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (s, 1H, Thiazole-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Synthesis of N-(4-Phenoxyphenyl)cyanoacetamide
Cyanoacetylation of 4-Phenoxyaniline
The N-(4-phenoxyphenyl)cyanoacetamide is prepared via a nucleophilic acyl substitution reaction.
Procedure :
- 4-Phenoxyaniline (1.0 equiv) and cyanoacetic acid (1.5 equiv) are stirred in DCM (15 mL/mmol) with DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C for 1 hour, followed by 24 hours at 25°C.
- The product is purified via column chromatography (Hexane/EtOAc, 3:1) to afford N-(4-phenoxyphenyl)cyanoacetamide (Yield: 80–88%).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.34 (s, 1H, NH), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 7.42 (t, J = 7.6 Hz, 2H, Ar-H), 7.18 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (t, J = 7.6 Hz, 1H, Ar-H), 3.88 (s, 2H, CH₂).
- IR (KBr) : 2220 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O stretch).
Knoevenagel Condensation to Assemble the Prop-2-enenitrile Scaffold
The final step involves a stereoselective Knoevenagel condensation between the thiazole aldehyde and cyanoacetamide.
Procedure :
- 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-carbaldehyde (1.0 equiv) and N-(4-phenoxyphenyl)cyanoacetamide (1.1 equiv) are refluxed in toluene (20 mL/mmol) with piperidine (0.2 equiv) for 8–10 hours.
- The reaction is monitored by TLC (Hexane/EtOAc, 2:1). The product is recrystallized from ethanol to yield the (E)-isomer (Yield: 70–75%).
Mechanistic Insight :
- Piperidine catalyzes the deprotonation of the cyanoacetamide’s α-hydrogen, generating a nucleophilic enolate. This attacks the aldehyde’s carbonyl carbon, followed by dehydration to form the (E)-configured double bond (Figure 2).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.25 (d, J = 2.4 Hz, 1H, Ar-H), 7.92 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 7.64 (d, J = 8.8 Hz, 2H, Ar-H), 7.48 (s, 1H, Thiazole-H), 7.40 (t, J = 7.6 Hz, 2H, Ar-H), 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (t, J = 7.6 Hz, 1H, Ar-H), 6.85 (s, 1H, CH=C).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C=O), 158.4 (C≡N), 152.1 (Thiazole-C2), 148.9 (Ar-C), 134.5–121.2 (Ar-C), 118.7 (C≡N), 116.4 (CH=C).
- HRMS (ESI) : m/z calc. for C₂₅H₁₆Cl₂N₄O₂ [M+H]⁺: 511.0601; found: 511.0598.
Stereochemical Rationalization and Optimization
The exclusive formation of the (E)-isomer is attributed to:
- Thermodynamic Control : The conjugation between the nitrile, thiazole, and enamine groups stabilizes the (E)-configuration.
- Solvent Effects : Refluxing toluene facilitates reversible imine formation, favoring the thermodynamically stable product.
Alternative Approaches :
- Microwave-assisted condensation in hexafluoroisopropyl alcohol (HFIP) reduces reaction time to 30 minutes (Yield: 80%).
- Use of ammonium acetate in ethanol under ultrasonication achieves comparable yields (72%).
Analytical and Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration (Figure 3):
Comparative IR and NMR Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C≡N | 2220 | – |
| C=O | 1655 | – |
| NH | 3350 | 8.72 (s) |
| CH=C | – | 6.85 (s) |
Industrial-Scale Production Considerations
Key Challenges :
- Purification of (E)-Isomer : Chromatography is inefficient for large batches; recrystallization from acetonitrile/water (9:1) is preferred.
- Thiazole Stability : The 2,4-dichlorophenyl group necessitates inert atmospheres to prevent dehalogenation.
Patent-Derived Innovations :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile?
- The compound can be synthesized via a multi-step approach:
Thiazole core formation : React 2,4-dichlorophenyl-substituted thiourea with α-bromoacetophenone derivatives under basic conditions (e.g., KOH/EtOH) to form the thiazole ring .
Prop-2-enenitrile assembly : Use Claisen-Schmidt condensation between the thiazole aldehyde and a nitrile-containing ketone, employing catalytic acetic acid or piperidine for stereoselective E-configuration control .
Amino functionalization : Introduce the 4-phenoxyaniline group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Key optimization : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the stereochemical configuration (E/Z) of the prop-2-enenitrile moiety confirmed experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous confirmation. For example, analogous compounds (e.g., (2E)-3-(2,6-dichlorophenyl) derivatives) show C=C bond torsion angles of ~180° in SC-XRD data, confirming the E-configuration .
- NMR analysis : Trans coupling constants (J = 12–16 Hz) between vinylic protons (H-C=C-H) in -NMR further support the E geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm nitrile (C≡N) stretch at ~2220–2240 cm, thiazole ring vibrations (C=N at ~1600 cm), and N-H bending (amine) at ~1550 cm .
- - and -NMR : Assign aromatic protons (δ 6.8–8.2 ppm), vinylic protons (δ 5.5–7.0 ppm), and nitrile carbons (δ ~115–120 ppm). Use 2D NMR (COSY, HSQC) for connectivity validation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of this compound's electronic properties?
- Methodology :
Optimize geometry using B3LYP/6-311G(d,p) basis sets.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (<3 eV) suggests high electrophilicity, relevant for biological activity .
Simulate IR and NMR spectra for cross-validation with experimental data .
- Applications : Correlate electronic structure with observed antimicrobial or kinase inhibitory activity (e.g., HOMO localization on the thiazole ring may facilitate electron transfer in redox-mediated mechanisms) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : If one study reports potent antibacterial activity (MIC = 2 µg/mL) while another shows inactivity (MIC > 64 µg/mL):
Re-evaluate assay conditions : Check solvent (DMSO vs. aqueous), bacterial strains, and incubation time.
Test stereochemical purity : E/Z isomerization or racemization during storage can alter bioactivity. Confirm via chiral HPLC .
Mechanistic studies : Use fluorescence assays (e.g., membrane permeability via propidium iodide) or ROS detection to identify mode-of-action discrepancies .
Q. How is the compound's stability under physiological conditions assessed?
- In vitro stability assay :
Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
Monitor degradation via HPLC at 0, 6, 12, and 24 h.
Identify metabolites using LC-MS/MS. For example, hydrolysis of the nitrile group to amides/carboxylic acids may reduce efficacy .
- Accelerated stability testing : Expose the compound to heat (40°C) and UV light to predict shelf-life .
Q. What crystallographic parameters are critical for confirming the molecular packing of this compound?
- SC-XRD parameters :
- Unit cell dimensions : Monoclinic systems (e.g., space group P2/c) are common for similar thiazole derivatives .
- Intermolecular interactions : Hydrogen bonds (N-H···N, C-H···O) and π-π stacking (thiazole-phenyl distances ~3.5 Å) stabilize the crystal lattice .
- Thermal ellipsoids : Validate anisotropic displacement parameters (ADPs) to ensure structural rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
